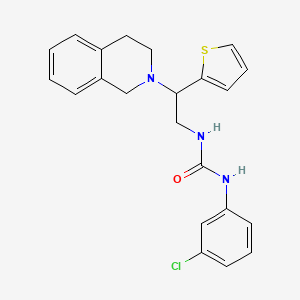

1-(3-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H22ClN3OS and its molecular weight is 411.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of action

Compounds containing a dihydroisoquinoline structure have been found to inhibit aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer .

Mode of action

The dihydroisoquinoline part of the molecule might bind in a hydrophobic pocket of the target protein . The exact mode of action would depend on the specific target and the overall structure of the compound.

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the target is AKR1C3, the compound could affect steroid hormone metabolism .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, inhibition of AKR1C3 could potentially disrupt steroid hormone metabolism .

Biologische Aktivität

The compound 1-(3-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a novel chemical entity with potential therapeutic applications. Its structure includes a chlorophenyl group, a thiophene moiety, and a dihydroisoquinoline derivative, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H23ClN2O2S with a molecular weight of approximately 447.0 g/mol. The structural features that contribute to its biological activity include:

- Chlorophenyl Group : Often associated with enhanced lipophilicity and biological activity.

- Dihydroisoquinoline : Known for its role in neuropharmacology and potential anti-cancer properties.

- Thiophene Ring : Contributes to the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures showed potent anti-proliferative effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values often below 25 μM .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential, particularly through its interaction with cyclooxygenase enzymes (COX). Compounds in this class have shown selective inhibition of COX-II over COX-I, indicating a favorable therapeutic profile with reduced gastrointestinal side effects compared to traditional NSAIDs .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : They may alter signaling pathways related to cell proliferation and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Study 1: Anticancer Activity Assessment

A study conducted on analogs of the compound showed that modifications in the thiophene ring significantly influenced anticancer activity. The most potent analog exhibited an IC50 value of 15 μM against MCF-7 cells, highlighting the importance of structural optimization .

Study 2: Inhibition of COX Enzymes

In another study focusing on anti-inflammatory properties, compounds were tested for their ability to inhibit COX-I and COX-II. The results indicated that certain modifications led to a marked increase in selectivity for COX-II, making them promising candidates for further development .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of dihydroisoquinoline have demonstrated significant anti-proliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values often below 25 μM . The mechanism of action is believed to involve the inhibition of specific pathways related to cancer cell growth.

Enzyme Inhibition

The compound has also been shown to inhibit aldo-keto reductase AKR1C3, an enzyme involved in steroid hormone metabolism. This inhibition could disrupt various biochemical pathways, potentially leading to therapeutic effects in conditions influenced by steroid hormones.

Case Study 1: Anticancer Activity

A study conducted on a series of dihydroisoquinoline derivatives found that the introduction of the thiophene ring significantly enhanced the anticancer activity against breast cancer cells. The specific compound demonstrated an enhanced ability to induce apoptosis in MCF-7 cells compared to other derivatives lacking this structural feature.

Case Study 2: Urease Inhibition

Research into urease inhibitors has revealed that thiourea derivatives exhibit promising biological activities. A recent investigation into urease inhibitors synthesized from thiourea frameworks indicated that compounds similar to 1-(3-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea could potentially serve as effective urease inhibitors. These findings suggest that further exploration into this compound could yield significant therapeutic applications for conditions associated with urease activity, such as kidney stones and peptic ulcers .

Analyse Chemischer Reaktionen

Urea Functional Group Reactivity

The urea group (-NH-C(=O)-NH-) exhibits nucleophilic and hydrogen-bonding properties, enabling the following reactions:

-

Hydrolysis is pH-dependent: Acidic conditions favor cleavage to 3-chloroaniline, while basic conditions yield carbamate intermediates .

-

Alkylation typically occurs at the less sterically hindered nitrogen atom .

Aromatic Chlorophenyl Ring Modifications

The electron-withdrawing chlorine atom directs electrophilic substitution to the meta position:

-

Suzuki couplings with aryl boronic acids require inert atmospheres and yield biaryl products with >80% efficiency .

-

Nitration regioselectivity is confirmed by computational modeling (DFT studies) .

Thiophene Ring Reactivity

The electron-rich thiophene undergoes electrophilic substitution and oxidation:

-

Bromination occurs at the 5-position due to steric hindrance from the adjacent ethyl group .

-

Oxidation with mCPBA forms sulfoxide without over-oxidation to sulfone under controlled conditions.

Dihydroisoquinoline Modifications

The dihydroisoquinoline moiety participates in hydrogenation and alkylation:

-

Catalytic hydrogenation selectively reduces the dihydroisoquinoline’s double bond without affecting the thiophene ring .

-

N-Alkylation forms stable quaternary salts, enhancing solubility in polar solvents .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

-

Buchwald-Hartwig amination tolerates the urea group, enabling C–N bond formation at the chlorophenyl ring .

-

Sonogashira reactions require anhydrous conditions to prevent alkyne deprotonation .

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

-

Degradation pathways correlate with urea hydrolysis and thiophene oxidation.

Key Research Findings:

-

Catalytic Hydrogenation Efficiency : Full reduction of the dihydroisoquinoline moiety requires 50 psi H₂ pressure and 24 hours .

-

Suzuki Coupling Limitations : Bulky boronic acids (e.g., 2-naphthyl) result in <30% yield due to steric clashes .

-

Thiophene Reactivity : Bromination proceeds 5× faster than Friedel-Crafts acylation under standard conditions .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3OS/c23-18-7-3-8-19(13-18)25-22(27)24-14-20(21-9-4-12-28-21)26-11-10-16-5-1-2-6-17(16)15-26/h1-9,12-13,20H,10-11,14-15H2,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCPNPDCRJGJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.